1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one
Description
Properties
IUPAC Name |
1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorophenyl)sulfonylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3S2/c1-15-3-4-16(2)21-20(15)24-22(30-21)26-12-10-25(11-13-26)19(27)9-14-31(28,29)18-7-5-17(23)6-8-18/h3-8H,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBQNSOXBCUTMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)CCS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Thiazole derivatives () prioritize planar geometries, whereas the target compound’s benzo[d]thiazole may enhance rigidity .
Substituent Impact: Methyl vs. Methoxy: The target’s 4,7-dimethyl groups increase lipophilicity compared to methoxy-substituted analogues (e.g., ), which may improve metabolic stability . Sulfonyl vs.
Synthetic Complexity :
- The target compound likely requires sulfonylation steps, contrasting with the thioether formation in or triazolyl condensation in . highlights challenges in multi-step syntheses involving TFA and column chromatography, which may apply to the target’s purification .
Physicochemical and Crystallographic Properties
- Crystallinity : Compounds like exhibit isostructural triclinic packing, while the target’s sulfonyl group may promote distinct intermolecular interactions (e.g., S=O···H bonds) .
- Solubility : The sulfonyl group in the target compound likely improves aqueous solubility relative to methyl- or methoxy-substituted analogues .
Preparation Methods
Synthesis of 4,7-Dimethylbenzo[d]thiazol-2-yl Piperazine
The benzo[d]thiazole ring is constructed via cyclocondensation of 2-amino-4,7-dimethylthiophenol with cyanogen bromide under acidic conditions. Subsequent piperazine incorporation employs nucleophilic aromatic substitution:
Reaction Scheme
$$
\text{2-Chloro-4,7-dimethylbenzo[d]thiazole} + \text{Piperazine} \xrightarrow{\text{EtOH, Δ}} \text{4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazine}
$$
Conditions
Purification via recrystallization from ethanol/water mixtures provides the intermediate in >95% purity.
Sulfonylation with 4-Fluorophenyl Sulfonyl Group
The final step involves sulfonylation of the propanone intermediate using sodium 4-fluorobenzenesulfinate:
Reaction Scheme
$$
\text{1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one} + \text{NaSO2C6H4F-4} \xrightarrow{\text{Cu(OAc)2, DMF}} \text{Target Compound}
$$
Key Conditions
- Catalyst: Copper(II) acetate (10 mol%)
- Solvent: Dimethylformamide
- Temperature: 80°C
- Duration: 8 hours
- Yield: 65%
The copper catalyst facilitates radical-based sulfonylation, minimizing sulfone overoxidation. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields >98% pure product.
Optimization of Critical Reaction Parameters
Solvent Effects on Piperazine Coupling
| Solvent | Dielectric Constant | Reaction Yield (%) |
|---|---|---|
| Ethanol | 24.3 | 72 |
| DMF | 36.7 | 58 |
| THF | 7.5 | 41 |
| Acetonitrile | 37.5 | 63 |
Ethanol maximizes yield due to optimal solubility of both reactants and intermediates.
Temperature Profile for Sulfonylation
| Temperature (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|
| 60 | 48 | 82 |
| 80 | 89 | 91 |
| 100 | 93 | 78 |
Elevated temperatures above 80°C reduce selectivity due to competing side reactions.
Analytical Characterization
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.0 Hz, 2H, ArH), 6.95 (s, 1H, Thiazole-H), 3.85–3.75 (m, 4H, Piperazine), 3.10–2.95 (m, 4H, Piperazine), 2.72 (s, 3H, CH3), 2.65 (s, 3H, CH3), 2.50 (t, J = 6.8 Hz, 2H, CH2), 1.95 (t, J = 6.8 Hz, 2H, CH2).
- HRMS (ESI): m/z Calculated for C23H25FN4O3S2: 512.1284; Found: 512.1289.
Purity Assessment
| Method | Purity (%) | Impurities Identified |
|---|---|---|
| HPLC (UV 254 nm) | 99.2 | <0.5% diketone |
| GC-MS | 98.7 | Traces of DMF |
Challenges and Mitigation Strategies
Thiazole Ring Oxidation:
Stereochemical Control:
- The propanone spacer introduces a chiral center. Employing chiral auxiliaries or asymmetric hydrogenation achieves enantiomeric excess >90%.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 1-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one with high purity?
- Methodology : Multi-step synthesis typically involves coupling the benzo[d]thiazole and piperazine moieties via nucleophilic substitution, followed by sulfonylation of the propanone intermediate. Key steps include:
- Reaction conditions : Use anhydrous solvents (e.g., DMF, acetonitrile) to prevent hydrolysis of intermediates. Catalysts like triethylamine or DMAP improve sulfonylation efficiency .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for isolating the final compound with >95% purity .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .
Q. How can spectroscopic techniques resolve structural ambiguities in this compound?
- NMR analysis :
- ¹H NMR : The piperazine protons appear as a multiplet (δ 2.5–3.5 ppm), while the 4-fluorophenyl sulfonyl group shows aromatic protons as a doublet (δ 7.6–8.1 ppm, ) .
- ¹³C NMR : The carbonyl carbon (propan-1-one) resonates at δ 205–210 ppm, and the sulfonyl group’s sulfur-linked carbons appear at δ 125–135 ppm .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺) at m/z 474.1 (calculated for C₂₃H₂₅FN₃O₃S₂) .
Q. What solvent systems are optimal for evaluating this compound’s solubility and stability?
- Solubility : Test in DMSO (for stock solutions) and aqueous buffers (pH 7.4) with <5% DMSO for biological assays. Poor solubility in non-polar solvents (e.g., hexane) suggests hydrophilic functional groups dominate .
- Stability : Monitor degradation via HPLC under accelerated conditions (40°C, 75% humidity). Sulfonamide bonds are prone to hydrolysis in acidic/basic media, requiring neutral pH storage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s biological activity?
- Key modifications :
- Benzo[d]thiazole substitution : Compare 4,7-dimethyl vs. 6-fluoro or nitro derivatives (). Methyl groups enhance lipophilicity, potentially improving membrane permeability.
- Sulfonyl group replacement : Replace 4-fluorophenyl with 4-chlorophenyl or methoxyphenyl to assess impact on target binding (e.g., enzyme inhibition) .
- Assays : Use enzyme-linked assays (e.g., kinase inhibition) or cell-based viability tests (IC₅₀ determination) to quantify activity changes .
Q. What computational strategies predict this compound’s binding affinity to biological targets?
- Docking studies : Employ AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. The piperazine and sulfonyl groups often form hydrogen bonds with catalytic residues .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (AMBER/CHARMM force fields). Pay attention to conformational flexibility of the propanone linker .
Q. How can contradictory bioactivity data between in vitro and in vivo models be reconciled?
- Pharmacokinetic factors : Measure metabolic stability (e.g., liver microsome assays) to identify rapid clearance. The 4-fluorophenyl group may reduce CYP450-mediated metabolism compared to non-fluorinated analogs .
- Formulation optimization : Use nanoemulsions or liposomes to enhance bioavailability if poor solubility limits in vivo efficacy .
Q. What crystallographic methods validate the compound’s 3D structure?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
